molecular formula C19H26F3N3O2 B3858804 N-isobutyl-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N-isobutyl-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No.: B3858804
M. Wt: 385.4 g/mol
InChI Key: CAVAPJATFYABDW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isobutyl group, a methyl group, a piperazinyl group, and a trifluoromethyl group. The presence of these groups can greatly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isobutyl and methyl groups might be introduced through alkylation reactions . The piperazinyl group could potentially be formed through a reaction involving a diamine . The trifluoromethyl group might be introduced through a reaction with a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isobutyl and methyl groups are alkyl groups, which are generally nonpolar and hydrophobic. The piperazinyl group is a cyclic amine, which can participate in hydrogen bonding and can be protonated under acidic conditions. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the piperazinyl group could participate in reactions involving the nitrogen atom, such as acid-base reactions or nucleophilic substitution reactions . The trifluoromethyl group could potentially undergo reactions involving the carbon-fluorine bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar piperazinyl and trifluoromethyl groups could increase the compound’s solubility in polar solvents . The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If the compound shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could involve testing the compound in various biological assays, studying its mechanism of action, and potentially developing it into a drug or other useful product .

Properties

IUPAC Name

N-methyl-N-(2-methylpropyl)-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O2/c1-13(2)11-24(3)17(26)10-16-18(27)23-8-9-25(16)12-14-6-4-5-7-15(14)19(20,21)22/h4-7,13,16H,8-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVAPJATFYABDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isobutyl-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
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N-isobutyl-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

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